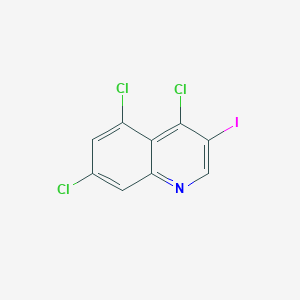

4,5,7-Trichloro-3-iodoquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

4,5,7-trichloro-3-iodoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3Cl3IN/c10-4-1-5(11)8-7(2-4)14-3-6(13)9(8)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMMYWAFCKMGTCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C(C(=CN=C21)I)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3Cl3IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of Chemical Transformations Involving 4,5,7 Trichloro 3 Iodoquinoline and Analogues

Detailed Reaction Mechanism Elucidation for Halogenation Processes

The formation of 4,5,7-Trichloro-3-iodoquinoline involves distinct halogenation steps on the quinoline (B57606) core. The chlorination at positions 4, 5, and 7, and the iodination at position 3, are governed by different mechanistic pathways, primarily electrophilic aromatic substitution and radical-mediated processes.

Chlorination at Positions 5 and 7: The introduction of chlorine atoms at the C-5 and C-7 positions of the quinoline ring typically proceeds via an electrophilic aromatic substitution mechanism. The quinoline system's benzene (B151609) ring (homocyclic ring) is more susceptible to electrophilic attack than the pyridine ring (heterocyclic ring), which is deactivated by the electron-withdrawing nitrogen atom. askfilo.com Attack is favored at the C-5 and C-8 positions because the resulting cationic intermediate (arenium ion or sigma complex) is more stable. This stability arises from resonance structures that can delocalize the positive charge without disrupting the aromaticity of the pyridine ring. askfilo.comquimicaorganica.orgquora.com In the case of a precursor like 3,5-dichloroaniline cyclizing to form the quinoline, the chlorine atoms are carried over and direct further substitutions. researchgate.net

Chlorination at Position 4: The chlorine at the C-4 position is often introduced by converting a 4-hydroxyquinoline (a quinolone) intermediate into the corresponding chloro derivative. This is a crucial step in the synthesis of many quinolines, including the well-known antimalarial precursor 4,7-dichloroquinoline.

Iodination at Position 3: The introduction of an iodine atom at the C-3 position of the quinoline ring is less straightforward than substitution on the benzene portion. The C-3 position is part of the electron-deficient pyridine ring. Direct electrophilic iodination at this position is challenging. However, radical-based C-H iodination protocols have been developed that show high selectivity for the C-3 position. researchgate.netrsc.orgrsc.org

A plausible mechanism for C-3 iodination involves the in situ generation of an iodo radical (I•). rsc.orgacs.orgnih.gov This radical species can then attack the C-3 position. The stability of the resulting radical intermediate is a key factor in this selectivity. rsc.org Another approach involves the iodination of quinoline N-oxides, which can alter the electronic properties of the ring and direct substitution patterns. researchgate.net

Electrophilic Aromatic Substitution (for C-5, C-7):

Generation of a potent electrophile (e.g., Cl⁺ from Cl₂ with a Lewis acid catalyst).

Attack of the quinoline's benzene ring π-system on the electrophile, forming a resonance-stabilized arenium ion intermediate.

Deprotonation of the arenium ion to restore aromaticity and yield the chlorinated quinoline.

Radical C-H Iodination (for C-3):

Generation of an iodine radical (I•) from a precursor like molecular iodine (I₂) or N-iodosuccinimide (NIS) using an initiator or catalyst. acs.orgnih.gov

Addition of the iodo radical to the C-3 position of the quinoline.

Subsequent oxidation and deprotonation steps to yield the 3-iodoquinoline (B1589721) product. researchgate.netrsc.org

Role of Reagents and Catalysts in Directing Selectivity and Reaction Efficiency

The choice of reagents and catalysts is paramount in controlling the regioselectivity and yield of halogenation on the quinoline scaffold. Different reagents can operate via distinct mechanisms (electrophilic, radical, or nucleophilic), leading to different substitution patterns.

Reagents for Iodination:

N-Iodosuccinimide (NIS): NIS is a common and versatile reagent for iodination. It can act as a source of electrophilic iodine ("I⁺"), particularly when activated by a Lewis acid or a strong protic acid like trifluoroacetic acid. organic-chemistry.orgorganic-chemistry.org Iron(III) catalysts can activate NIS, allowing for the efficient iodination of a wide range of substrates under mild conditions. acs.org It can also serve as a precursor for iodine radicals in radical-mediated pathways. orgsyn.org

Molecular Iodine (I₂): Elemental iodine is often used in conjunction with an oxidizing agent (e.g., nitric acid, H₂O₂, K₂S₂O₈) to generate a more potent electrophilic iodinating species. wikipedia.orglibretexts.org Metal-free methods using I₂ with an oxidant have been shown to be effective for C-3 iodination. acs.orgnih.gov

Trihaloisocyanuric Acids: These reagents (e.g., TCCA for chlorination, TICA for iodination) have been employed for the C-5 halogenation of 8-substituted quinolines, offering an operationally simple, metal-free protocol. rsc.org

Catalysts for Selectivity: The inherent electronic properties of the quinoline ring direct electrophilic substitution to the 5 and 8 positions. quimicaorganica.org However, catalysts can override this intrinsic selectivity.

Lewis Acids (e.g., FeCl₃, AlCl₃): These are classic catalysts for electrophilic halogenation. They function by coordinating to the halogenating agent (e.g., Cl₂ or NIS), polarizing it and increasing its electrophilicity. wikipedia.org

Transition Metals (e.g., Ce(III), Rh(III)): Cerium salts, such as Ce(NO₃)₃·6H₂O, have been shown to be optimal in catalyzing the C-3 iodination of quinolines with sodium iodide and an oxidant, likely proceeding through a radical pathway. researchgate.netrsc.org Rhodium(III) catalysts have been used to achieve regio- and stereoselective iodination of acrylamides via a C-H activation mechanism, a principle that can be extended to other systems. organic-chemistry.org

Photocatalysts: Visible-light-induced photoredox catalysis offers a mild and selective method for halogenation. Organic dyes like alizarin red S, in combination with a catalyst like FeCl₃ and an oxidant, can facilitate the halogenation of quinolines in environmentally friendly solvents like water. mdpi.com

The following table summarizes the role of various reagents and catalysts in directing selectivity in quinoline halogenation.

| Reagent/Catalyst System | Target Position(s) | Probable Mechanism | Notes |

| N-Halosuccinimide (NCS, NBS, NIS) | C-5 | Electrophilic | Metal-free, often performed in water. rsc.org |

| I₂ / K₂S₂O₈ / Ce(NO₃)₃ | C-3 | Radical | Optimized system for selective C-3 iodination. researchgate.net |

| NIS / Trifluoroacetic Acid | Electron-rich rings | Electrophilic | Catalytic acid activates NIS for iodination. organic-chemistry.org |

| TCCA / TBCA | C-5 | Electrophilic | Effective for 8-substituted quinolines; metal-free. rsc.org |

| Alizarin Red S / FeCl₃ / K₂S₂O₈ (Visible Light) | C-5 / C-7 | Photoredox | A green chemistry approach to halogenation. mdpi.com |

Understanding of Intermediate Species Formation in Quinoline Synthesis

The synthesis of the 4,5,7-trichloroquinoline core and its subsequent iodination involves several key intermediate species. The stability and reactivity of these intermediates dictate the course of the reaction and the final product distribution.

Arenium Ions (Sigma Complexes): In electrophilic chlorination at the C-5 and C-7 positions, the key intermediate is the arenium ion. When the electrophile attacks the C-5 position, the resulting positive charge can be delocalized across the C-7 and C-9 positions through two principal resonance structures without involving the atoms of the electron-deficient pyridine ring. askfilo.com This delocalization leads to a more stabilized intermediate compared to attack at C-6 or C-7, where only one such resonance form is possible. quimicaorganica.org This difference in stability explains the preference for substitution at the 5- and 8-positions.

Radical Intermediates: For the C-3 iodination, a radical mechanism is often proposed. researchgate.netrsc.orgacs.org The reaction is initiated by the formation of an iodine radical (I•). This radical adds to the quinoline ring, preferentially at the C-3 position. The preference for C-3 attack is attributed to the stability of the resulting radical intermediate. The subsequent steps involve oxidation of this radical intermediate followed by deprotonation to restore aromaticity and yield the 3-iodo product.

N-Oxide Intermediates: Quinoline N-oxides are versatile intermediates that can be used to alter the reactivity of the quinoline ring. The N-oxide group is strongly electron-donating through resonance, which activates the C-2 and C-4 positions towards both electrophilic and nucleophilic attack. It also deactivates the C-8 position. This modification of the ring's electronic character can be exploited to achieve substitution patterns not possible with the parent quinoline. For instance, C-2 functionalization can be achieved via a Reissert-type intermediate after N-oxide formation. mdpi.com

Organometallic Intermediates: In some synthetic strategies, particularly for introducing substituents at the C-4 position, organometallic intermediates play a crucial role. For example, a 7-chloro-4-iodoquinoline can undergo an iodo-magnesium exchange to form a highly reactive organomagnesium (Grignard) intermediate. This nucleophilic species can then react with a wide range of electrophiles to introduce various functional groups at the C-4 position. durham.ac.uk

Kinetic and Thermodynamic Aspects Governing Iodoquinoline Formation

The final regiochemical outcome of a reaction is determined by whether it is under kinetic or thermodynamic control. wikipedia.orgjackwestin.com This principle is highly relevant to the halogenation of complex molecules like polychlorinated quinolines, where multiple reaction pathways may compete.

Kinetic Control: The product that is formed fastest is known as the kinetic product. Its formation proceeds via the transition state with the lowest activation energy (Ea). Reactions under kinetic control are typically run at lower temperatures and for shorter durations, conditions under which the reaction is effectively irreversible. youtube.comlibretexts.org

Thermodynamic Control: The most stable product is the thermodynamic product. Its prevalence is favored under conditions where the reaction is reversible, allowing an equilibrium to be established. These conditions usually involve higher temperatures and longer reaction times, providing enough energy to overcome the activation barriers of all possible pathways and allowing the product mixture to settle into the lowest energy state. wikipedia.orgjackwestin.com

In the context of quinoline halogenation: The electrophilic attack on the benzene ring at positions C-5 and C-8 is generally favored both kinetically and thermodynamically. The arenium ion intermediate for attack at these positions is more stable (a thermodynamic factor) and is also formed more rapidly (a kinetic factor) compared to attack at other positions like C-6 or C-7. quora.com

For the iodination at the C-3 position, the situation can be more complex. A radical pathway, which leads to the C-3 iodo product, may be kinetically favored under specific catalytic conditions that promote the formation of iodine radicals. researchgate.netacs.org In contrast, an electrophilic pathway under different conditions might favor substitution at the C-5 position. By carefully selecting the reaction conditions (temperature, solvent, catalyst, reaction time), one can favor the kinetic pathway (e.g., radical C-3 iodination) over a potential thermodynamic alternative. youtube.comstackexchange.com

For instance, the use of low temperatures and sterically demanding reagents tends to favor the kinetic product by making the reaction more selective towards the most accessible reaction site with the lowest activation barrier. wikipedia.org Conversely, heating a reaction mixture for an extended period can allow an initially formed kinetic product to revert to an intermediate and then proceed down the path to the more stable thermodynamic product. stackexchange.com A comprehensive study would involve measuring reaction rates at different temperatures to determine activation parameters (like activation energy) and allowing the reaction to reach equilibrium to determine the relative Gibbs free energies of the possible isomers.

Biological Activity and Mechanistic Hypotheses of Halogenated Iodoquinolines: in Vitro and in Silico Perspectives

Antimicrobial Efficacy and Resistance Mechanisms

Halogenated quinolines are recognized for their potential antimicrobial, antiviral, and anticancer properties. smolecule.com The presence of multiple halogen atoms on the quinoline (B57606) ring is thought to enhance the binding affinity of these compounds to biological receptors or enzymes, making them promising candidates for pharmacological development. smolecule.com The specific combination of chlorine and iodine in 4,5,7-Trichloro-3-iodoquinoline suggests a multi-faceted mechanism of antimicrobial action.

While specific Minimum Inhibitory Concentration (MIC) data for this compound is not extensively detailed in available research, studies on related iodo-quinoline derivatives provide valuable insights into its potential antibacterial profile. Research on libraries of iodo-quinoline compounds has demonstrated antibacterial effects, particularly against Gram-positive bacteria such as Staphylococcus epidermidis. mdpi.com For instance, certain iodo-quinoline derivatives have shown better microbicidal effects against S. epidermidis than solvent controls. mdpi.com

Conversely, these derivatives often show little to no effect against Gram-negative bacteria like Klebsiella pneumoniae. mdpi.com This differential activity is likely attributable to the distinctive outer membrane of Gram-negative bacteria, which can confer resistance through various mechanisms, including mutations in porins or changes in membrane hydrophobicity. mdpi.com

Table 1: Representative Antimicrobial Activity of Iodo-Quinoline Derivatives

| Microbial Strain | Activity Level | Common Gram-Stain |

|---|---|---|

| S. epidermidis | Exhibited antibacterial effects | Gram-positive |

| K. pneumoniae | No significant effect | Gram-negative |

| C. parapsilosis | Varying degrees of antifungal activity | Fungal |

Source: Based on findings for iodo-quinoline derivatives. mdpi.com

In addition to antibacterial action, iodo-quinoline derivatives have been investigated for their antifungal properties and their ability to interfere with virulence factors such as microbial adhesion and biofilm formation. mdpi.com Studies on various iodo-quinolines have revealed varying degrees of antifungal activity against strains like Candida parapsilosis. mdpi.com

The ability to inhibit biofilm formation is a critical attribute for new antimicrobial agents, as biofilms contribute significantly to antibiotic resistance. mdpi.com Research has explored the effect of iodo-quinoline derivatives on the initial stages of biofilm development, specifically microbial adhesion. mdpi.com The majority of these substances have been found to prevent the adherence of S. epidermidis cells, indicating a potential role for compounds like this compound in managing biofilm-related infections. mdpi.com

The strategic insertion of an iodine atom into organic molecules is a known method to enhance antimicrobial properties. mdpi.com In the context of the quinoline scaffold, replacing other halogens like fluorine with iodine is explored with the goal of achieving better antimicrobial efficacy, particularly against challenging pathogens like S. aureus. mdpi.com

The rationale behind this enhancement lies in the unique properties of iodine, which can influence the compound's lipophilicity, electronic distribution, and ability to form halogen bonds. These factors can, in turn, affect the molecule's interaction with microbial targets. The heavily halogenated structure of this compound, with iodine at the 3-position, suggests that its biological activity is significantly shaped by the interplay of its four halogen substituents.

Antimalarial Activity and Structure-Activity Relationships

The quinoline core is the foundation for several well-known antimalarial drugs, most notably chloroquine (B1663885). Consequently, the investigation of novel quinoline derivatives for antiplasmodial activity is a robust field of study. The structure-activity relationship (SAR) of these compounds aims to identify specific structural features that correlate with enhanced potency and reduced resistance. researchgate.net

SAR studies on quinoline-based antimalarials focus on how different substituents and their positions on the quinoline ring affect activity against Plasmodium falciparum strains. nih.govirma-international.org For instance, modifications to existing antimalarial drugs through structural changes are a key strategy to combat induced resistance. irma-international.org

The mechanisms by which parasites cause disease and evade the host immune system are complex, often involving the modulation of host immune cells like macrophages. researchgate.netnih.gov Parasites can release factors that kill immune cells by inducing apoptosis, thereby suppressing the host's defense. nih.gov For example, some pathogenic protozoa can induce apoptosis in T cells, contributing to the immunosuppression seen in the acute phase of infection. nih.gov

Antimalarial compounds may exert their effects not only by directly targeting the parasite but also by modulating the host's immune response. Some parasite-derived factors can suppress the function of phagocytes and interfere with antigen presentation. nih.gov A potential mechanism for a compound like this compound could involve interfering with these parasite evasion strategies. It might disrupt the parasite's ability to modulate host immune cells or may even possess immunomodulatory properties itself, although such mechanisms are speculative without direct experimental evidence. The interaction of the halogenated quinoline with parasite proteins or its ability to trigger oxidative stress within the parasite are also plausible, yet unconfirmed, modes of action.

Antiviral Properties of Halogenated Quinoline Derivatives

There is no available scientific literature that has investigated the antiviral properties of this compound.

A thorough search of scientific databases has yielded no studies on the in vitro assessment of this compound against any specific viral pathogens. Consequently, there is no data available on its efficacy or spectrum of activity in this regard.

No computational or in silico studies have been published that predict the potential interactions between this compound and viral protein targets. As a result, there are no mechanistic hypotheses regarding its potential mode of action as an antiviral agent.

Applications in Plant Biofortification and Biostimulation

There is a lack of research on the use of this compound in agricultural or botanical applications.

No studies have been conducted to evaluate the efficacy of this compound as a source of iodine for plant uptake and accumulation. Therefore, no data exists on its potential for iodine biofortification in plants.

The potential biostimulatory effects of this compound on plant growth and yield have not been investigated in any published research. There is no information on its impact on plant physiology or development.

While the transport of some organoiodine compounds in plants is a subject of study, there is no specific research detailing the mechanisms of transport for this compound within plant systems.

Other Biological Activities under Investigation (e.g., Antimycobacterial, Antineurodegenerative)

The scaffold of quinoline, a bicyclic heterocyclic compound, is a recognized "privileged structure" in medicinal chemistry, known to be a constituent of numerous synthetic compounds with a wide array of biological activities. The introduction of halogen atoms, particularly chlorine and iodine, into the quinoline framework can significantly modulate the physicochemical properties and biological efficacy of the resulting molecule. The compound this compound is a subject of scientific interest due to the potential synergistic effects of its multiple halogen substituents. While extensive research on this specific molecule is not widely available in public literature, its structural relationship to other well-studied halogenated quinolines allows for the formulation of hypotheses regarding its potential antimycobacterial and antineurodegenerative activities.

Tuberculosis, caused by Mycobacterium tuberculosis, remains a significant global health challenge, necessitating the discovery of novel therapeutic agents. Quinolines and quinolones have emerged as promising scaffolds for the development of new antimycobacterial drugs. nih.gov The activity of these compounds is often linked to their ability to inhibit critical bacterial enzymes or disrupt cell wall synthesis.

Detailed Research Findings on Related Compounds:

Research into various quinoline derivatives has demonstrated their potential against M. tuberculosis. For instance, a series of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol derivatives showed moderate to good antitubercular activity against the H37Rv strain, with some compounds exhibiting minimum inhibitory concentrations (MIC) ranging from 9.2 to 106.4 μM. nih.gov Notably, substitutions at the 6-position of the quinoline ring with a halogen, such as bromine, were found to influence the antimycobacterial activity. nih.gov Another study identified quinolone derivatives with potent activity against both drug-sensitive and multi-drug-resistant (MDR-TB) strains, with MIC values in the range of 1.2–3 μg/mL. rsc.org The presence of halogen atoms is a common feature in many active compounds, suggesting their importance for the observed antimycobacterial effects.

The mechanism of action for many quinoline-based antimycobacterial agents is still under investigation, but some have been shown to target DNA gyrase, an essential enzyme for bacterial DNA replication. The diarylquinoline, bedaquiline, which contains a bromine atom, is a notable example that inhibits the proton pump of mycobacterial ATP synthase.

Hypothesized Activity of this compound:

Based on the established antimycobacterial potential of halogenated quinolines, it is hypothesized that this compound could exhibit activity against M. tuberculosis and other mycobacterial species. The presence of three chlorine atoms and an iodine atom is expected to enhance the lipophilicity of the molecule, which may facilitate its penetration through the complex, lipid-rich cell wall of mycobacteria. Furthermore, the specific arrangement of these halogens on the quinoline core could lead to favorable interactions with mycobacterial target proteins. In silico and in vitro studies would be necessary to validate this hypothesis and to determine the specific mechanism of action.

Interactive Data Table: Antimycobacterial Activity of Selected Quinolone Derivatives

| Compound ID | Structure | Target Strain | MIC (µg/mL) | Cytotoxicity (Cell Line) |

| 6b6 | Quinolone Derivative | MDR-TB | 3 | >100 (A549), >50 (Vero) |

| 6b12 | Quinolone Derivative | MDR-TB | 2.9 | >100 (A549), >50 (Vero) |

| 6b21 | Quinolone Derivative | MDR-TB | 0.9 | >100 (A549), >50 (Vero) |

Data sourced from a study on quinolone derivatives against M. tuberculosis. rsc.org

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of neuronal structure and function. The development of effective treatments is a major challenge in modern medicine. Quinoline derivatives have shown promise as neuroprotective agents, with research focusing on their antioxidant properties and their ability to inhibit key enzymes involved in the pathology of these diseases. nih.gov

Detailed Research Findings on Related Compounds:

Several studies have highlighted the potential of quinoline derivatives in the context of neurodegeneration. Molecular docking simulations have suggested that certain quinoline derivatives can act as inhibitors of enzymes like acetylcholinesterase (AChE), monoamine oxidase B (MAO-B), and catechol-O-methyltransferase (COMT), all of which are relevant targets in the treatment of neurodegenerative disorders. nih.gov The antioxidant activity of quinoline derivatives has also been investigated, with some compounds showing the ability to scavenge free radicals, which are implicated in the oxidative stress component of neurodegeneration. nih.gov For instance, isoquinoline (B145761) alkaloids have demonstrated neuroprotective effects by reducing inflammatory injury and regulating autophagy. nih.gov

Hypothesized Activity of this compound:

The potential antineurodegenerative activity of this compound is an area ripe for investigation. The halogenated quinoline core could serve as a scaffold for designing molecules that interact with targets in the central nervous system. The lipophilic nature imparted by the halogens might facilitate crossing the blood-brain barrier, a critical requirement for neurotherapeutics. It is hypothesized that this compound or its derivatives could exhibit neuroprotective effects through mechanisms such as the inhibition of cholinesterases or the modulation of pathways related to oxidative stress and neuroinflammation. In silico modeling could be employed to predict the binding affinity of this compound to relevant neurological targets, followed by in vitro assays to confirm any inhibitory or protective effects.

Interactive Data Table: Investigated Targets for Neuroprotective Quinoline Derivatives

| Target Enzyme/Process | Relevance to Neurodegeneration | Investigated Quinoline Derivatives |

| Acetylcholinesterase (AChE) | Breaks down acetylcholine; inhibition increases neurotransmitter levels. | Various synthetic quinolines |

| Monoamine Oxidase B (MAO-B) | Metabolizes dopamine; inhibition can be beneficial in Parkinson's disease. | Substituted quinolines |

| Catechol-O-methyltransferase (COMT) | Degrades catecholamine neurotransmitters. | Halogenated quinoline analogs |

| Oxidative Stress | Implicated in neuronal cell death. | Quinoline-based antioxidants |

| Neuroinflammation | A key component of neurodegenerative pathology. | Isoquinoline alkaloids |

Future Research Directions and Concluding Perspectives

Development of Sustainable and Efficient Synthetic Routes for Polyhalogenated Quinolines

The traditional synthesis of functionalized quinolines often involves methods like the Skraup, Friedländer, and Doebner-von Miller reactions, which can require harsh conditions, hazardous reagents, and may result in low yields and by-product formation. researchgate.netnih.govresearchgate.net The future of synthesizing complex molecules like 4,5,7-Trichloro-3-iodoquinoline lies in the adoption of green and sustainable chemistry principles.

Key areas for future development include:

Nanocatalysis: The use of nanocatalysts offers a promising avenue for the efficient synthesis of quinoline (B57606) derivatives. researchgate.netnih.gov These catalysts exhibit special properties due to their high surface-area-to-volume ratio, leading to shorter reaction times, high yields, and often, the ability to be recovered and reused for multiple cycles. nih.gov Research should focus on developing specific nanocatalysts tailored for the regioselective halogenation of the quinoline scaffold.

Solvent-Free and Alternative Solvent Conditions: Moving away from hazardous organic solvents is a core tenet of green chemistry. Future syntheses could explore solvent-free reaction conditions or the use of environmentally benign solvents like water or ionic liquids. researchgate.netnih.gov Microwave-assisted synthesis is another technique that can accelerate reactions and reduce energy consumption. researchgate.net

Table 1: Comparison of Traditional vs. Sustainable Synthetic Approaches for Quinolines

| Feature | Traditional Synthesis (e.g., Skraup, Friedländer) | Sustainable Synthesis (e.g., Nanocatalysis, One-Pot) |

| Reaction Conditions | Often harsh (high temperatures, strong acids) nih.govresearchgate.net | Generally milder researchgate.netnih.gov |

| Catalysts | Often stoichiometric or hazardous researchgate.net | Recyclable, efficient (e.g., nanocatalysts) nih.gov |

| Solvents | Often hazardous and non-biodegradable researchgate.net | Water, ionic liquids, or solvent-free researchgate.netnih.gov |

| Efficiency | Can be low with multiple steps and by-products nih.gov | High atom economy, reduced waste researchgate.netnih.gov |

| Work-up | Often complex purification researchgate.net | Simpler product isolation nih.gov |

Elucidation of Novel Reaction Mechanisms and Principles in Halogenated Heterocycle Chemistry

The precise arrangement of four halogen atoms in this compound presents a significant synthetic challenge and a mechanistic puzzle. Understanding the underlying principles that govern the regioselective introduction of these halogens is crucial for synthetic control. Future research should aim to unravel the complex reaction mechanisms involved.

A key area of investigation is the "halogen dance" reaction, a base-catalyzed isomerization where a halogen atom migrates to a more stable position on an aromatic ring. researchgate.net Density Functional Theory (DFT) computations have been used to propose transition states for such reactions, but a comprehensive understanding is still lacking. researchgate.net Further studies, combining experimental kinetics with computational modeling, are needed to elucidate the mechanisms of polyhalogenation on the quinoline nucleus. This includes understanding the electronic and steric effects that direct the incoming electrophiles to specific positions and the potential for subsequent halogen migrations under certain reaction conditions. A deeper mechanistic insight will enable chemists to design more predictable and selective synthetic routes to complex halogenated heterocycles. dntb.gov.ua

Advanced Computational Design and Optimization of Next-Generation Halogenated Quinoline Analogues

Computational chemistry provides powerful tools for designing new molecules with desired properties, thereby reducing the time and cost associated with trial-and-error laboratory work. For halogenated quinolines, in silico methods can be employed to predict biological activity and pharmacokinetic properties. nih.gov

Future computational efforts should include:

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of quinoline derivatives with their biological activity. nih.govnih.gov These models can predict the potency of newly designed analogues of this compound, guiding synthetic efforts toward more promising candidates. nih.gov

Molecular Docking: This technique simulates the interaction between a small molecule (ligand) and a biological target, such as an enzyme or receptor. nih.govresearchgate.net By docking analogues of this compound into the binding sites of various therapeutic targets, researchers can prioritize compounds that are most likely to be active.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the stability of ligand-protein complexes and the conformational changes that occur upon binding. nih.gov This detailed understanding of molecular interactions is crucial for optimizing the design of potent and selective inhibitors. nih.gov

Synergistic Integration of Experimental and Computational Approaches for Comprehensive Understanding

The most rapid advances will be achieved through a close integration of experimental and computational chemistry. researchgate.net This synergistic approach creates a powerful research cycle:

Computational Prediction: In silico tools are used to design a library of virtual compounds based on the this compound scaffold and predict their activity against specific biological targets. nih.govresearchgate.net

Experimental Synthesis: The most promising candidates identified through computation are then synthesized in the laboratory using efficient and sustainable methods. researchgate.net

Biological Evaluation: The synthesized compounds are tested in vitro to determine their actual biological activity. researchgate.net

Model Refinement: The experimental results are used to refine and validate the computational models (e.g., QSAR, docking scores), improving their predictive accuracy for the next round of design. nih.gov

This iterative process accelerates the discovery of lead compounds by focusing laboratory efforts on molecules with the highest probability of success. A structure-guided approach, where X-ray crystallography of a lead compound bound to its target is used to inform the design of the next generation of analogues, represents a powerful application of this synergy. nih.gov

Exploration of Undiscovered Bio-applications and Therapeutic Targets for Halogenated Quinoline Derivatives

Quinoline derivatives are known to possess a wide range of biological activities, including anticancer, antimicrobial, antimalarial, anti-inflammatory, and cardiovascular effects. researchgate.netnih.govnih.gov The specific polyhalogenated structure of this compound suggests that its biological profile may be unique. The halogen atoms can significantly influence the compound's lipophilicity, metabolic stability, and ability to form halogen bonds with biological macromolecules, potentially leading to novel mechanisms of action. nih.gov

Future research should involve broad biological screening of this compound and its newly synthesized analogues to uncover novel therapeutic applications. This exploration should not be limited to known quinoline targets but should extend to a wide array of proteins and cellular pathways.

Table 2: Potential Bio-applications for Future Screening of Halogenated Quinoline Derivatives

| Therapeutic Area | Potential Targets/Applications | Rationale |

| Oncology | Protein kinases (e.g., EGFR), Dihydrofolate reductase (DHFR), Topoisomerases, c-MET nih.govnih.govresearchgate.net | Quinolines are a well-established scaffold for anticancer agents. nih.gov |

| Infectious Diseases | Bacterial DNA gyrase, Fungal lanosterol (B1674476) 14α-demethylase, Viral proteases/polymerases researchgate.net | The quinoline core is present in many antimicrobial and antimalarial drugs. nih.gov |

| Neurodegenerative Diseases | Monoamine oxidase (MAO-A/B), α-Glucosidase nih.govnih.gov | Halogenated compounds can exhibit novel interactions with CNS targets. nih.gov |

| Inflammatory Disorders | Cyclooxygenase (COX), various cytokines | Anti-inflammatory properties have been reported for many quinoline derivatives. nih.gov |

By systematically exploring these and other potential applications, the full therapeutic potential of the halogenated quinoline scaffold can be realized, potentially leading to the development of new classes of drugs for a variety of diseases.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4,5,7-Trichloro-3-iodoquinoline, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of halogenated quinoline derivatives often involves multi-step halogenation and functional group modifications. For example, chlorination using phosphorus oxychloride (POCl₃) is a common method for introducing chlorine atoms into quinoline systems . Iodination may require electrophilic substitution under controlled conditions (e.g., using iodine monochloride in acetic acid). Researchers should optimize reaction parameters (temperature, stoichiometry, solvent) and monitor intermediates via TLC or HPLC. Decarboxylation and hydrolysis steps (as seen in related dichloroquinoline syntheses) may also apply, requiring pH adjustments to isolate intermediates .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR can confirm the substitution pattern and iodination site. For instance, iodine’s heavy atom effect may cause deshielding of adjacent protons .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and isotopic patterns (e.g., chlorine’s M+2 and iodine’s M+1 peaks).

- Infrared (IR) Spectroscopy : Identifies functional groups like C-Cl and C-I bonds, though overlapping signals may require complementary methods like X-ray crystallography .

- HPLC-PDA : Ensures purity and quantifies byproducts. Use C18 columns with acetonitrile/water gradients for separation.

Q. How does the stability of this compound vary under different storage conditions?

- Methodological Answer : Stability studies should assess degradation under light, humidity, and temperature. Accelerated stability testing (e.g., 40°C/75% RH for 1–3 months) can predict shelf life. Use HPLC to monitor decomposition products like dehalogenated derivatives. Store the compound in amber vials under inert gas (argon) at –20°C to minimize photolytic and oxidative degradation .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported reactivity data for this compound in cross-coupling reactions?

- Methodological Answer : Discrepancies in catalytic efficiency (e.g., Suzuki-Miyaura vs. Ullmann coupling) may arise from ligand choice, solvent polarity, or iodine’s steric effects. Systematic comparison should:

- Vary catalysts (Pd vs. Cu), ligands (phosphine vs. N-heterocyclic carbenes), and bases (K₂CO₃ vs. CsF).

- Use kinetic studies (e.g., in situ IR monitoring) to track reaction progress .

- Analyze regioselectivity via computational methods (DFT) to model transition states .

Q. How can computational chemistry predict the biological activity of this compound derivatives against antimicrobial targets?

- Methodological Answer :

- Molecular Docking : Use tools like AutoDock Vina to simulate binding to target proteins (e.g., bacterial DNA gyrase). Validate with crystal structures from the PDB.

- QSAR Modeling : Correlate substituent effects (e.g., halogen size, electron-withdrawing groups) with MIC values from literature.

- ADMET Prediction : Tools like SwissADME estimate bioavailability and toxicity, guiding synthetic prioritization .

Q. What experimental designs minimize bias when evaluating the photophysical properties of this compound in optoelectronic applications?

- Methodological Answer :

- Control Experiments : Compare emission spectra with unsubstituted quinoline to isolate halogen effects.

- Solvent Screening : Test polar (DMF) vs. nonpolar (toluene) solvents to assess solvatochromism.

- Time-Resolved Fluorescence : Use pulsed lasers to measure excited-state lifetimes and quantum yields.

- Blinded Analysis : Assign sample codes randomly to reduce observer bias .

Data Analysis and Interpretation

Q. How should researchers address variability in cytotoxicity data for this compound across cell lines?

- Methodological Answer :

- Dose-Response Curves : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ values.

- Statistical Validation : Apply ANOVA with post-hoc tests (Tukey’s HSD) to compare cell-line sensitivities.

- Mechanistic Studies : Combine with flow cytometry (apoptosis assays) and ROS detection kits to identify mode of action .

Q. What criteria define a robust research question for studying this compound’s mechanism of action?

- Methodological Answer : Apply the FINER framework:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.